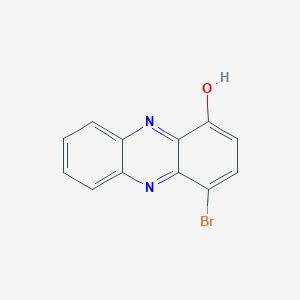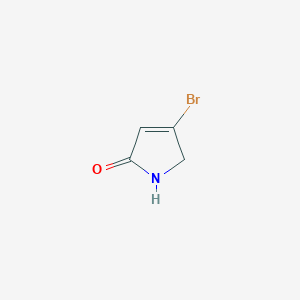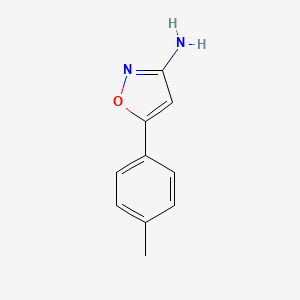
1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol is an organic compound with the molecular formula C8H13F3O2. This compound features a cyclohexane ring substituted with a hydroxymethyl group and a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with formaldehyde and trifluoromethyl iodide in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(carboxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol.
Reduction: Formation of 1-(hydroxymethyl)-4-(trifluoromethyl)cyclohexanol.
Substitution: Formation of various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The hydroxymethyl group can also participate in hydrogen bonding, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Hydroxymethyl)cyclohexanol: Lacks the trifluoromethyl group, resulting in different chemical properties.
1-Methyl-1-cyclohexanol: Contains a methyl group instead of a hydroxymethyl group, leading to different reactivity.
1-(Aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol: Contains an aminomethyl group, which imparts different biological activity.
Uniqueness
1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol is unique due to the presence of both the hydroxymethyl and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H13F3O2 |
|---|---|
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
1-(hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H13F3O2/c9-8(10,11)6-1-3-7(13,5-12)4-2-6/h6,12-13H,1-5H2 |
InChI-Schlüssel |
JCWYGBWRAZWRBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C(F)(F)F)(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(3-Aminopropoxy)ethoxy]propan-1-amine amine](/img/structure/B11763183.png)
![3-Bromo-7-fluoro-8-methylimidazo[1,2-a]pyridine](/img/structure/B11763187.png)
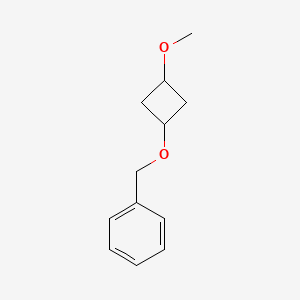

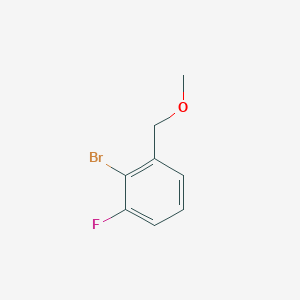
![9-(5-Methylpyridin-2-yl)-4-phenylhexahydro-2H-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborinin-4-ium-9-uide](/img/structure/B11763201.png)
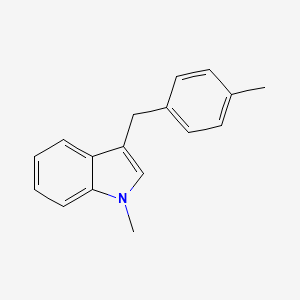
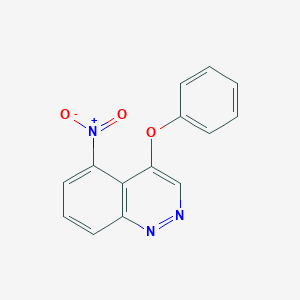

![(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride](/img/structure/B11763244.png)
![5-(4-Bromophenyl)-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B11763245.png)
